2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
Overview
Description
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a tetrazole ring substituted with a propan-2-yl group and an acetic acid moiety. Tetrazole derivatives are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted hydrazine with an azide source to form the tetrazole ring. The resulting tetrazole intermediate is then reacted with a suitable acetic acid derivative to yield the final product. The reaction conditions often require the use of catalysts, such as iron (III) chloride, and solvents like methanol or ethanol to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or hydrazine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated tetrazole derivatives, while reduction can produce amine-substituted tetrazoles. Substitution reactions can result in a wide range of functionalized tetrazoles with varying properties and applications.
Scientific Research Applications
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential as pharmaceutical agents, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid can be compared with other tetrazole derivatives, such as:
5-phenyl-1H-tetrazole: This compound features a phenyl group instead of a propan-2-yl group and has different chemical and biological properties.
5-methyl-1H-tetrazole: The presence of a methyl group instead of a propan-2-yl group results in variations in reactivity and applications.
5-amino-1H-tetrazole: The amino group imparts different chemical reactivity and potential biological activities compared to the propan-2-yl group.
Properties
IUPAC Name |
2-(5-propan-2-yltetrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)6-7-8-9-10(6)3-5(11)12/h4H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDCALQXLFYKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=NN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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